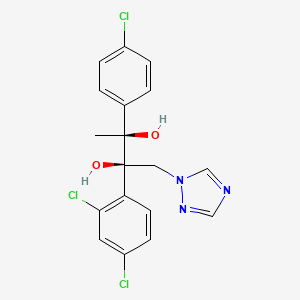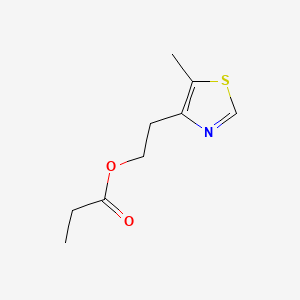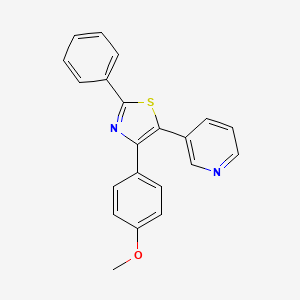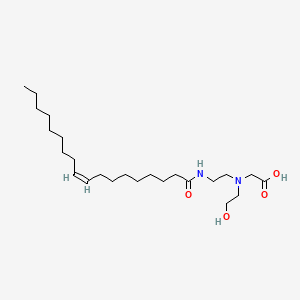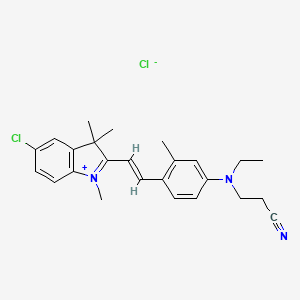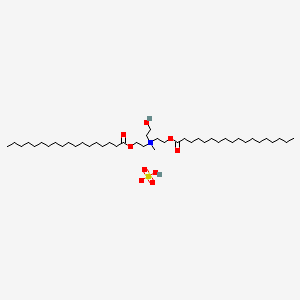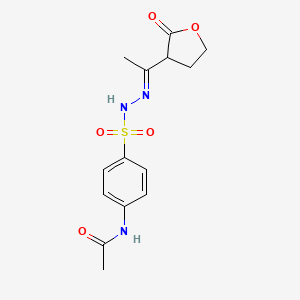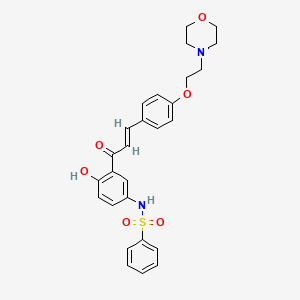
Aluminum calcium oxide silicate (Al2CaO2(SiO4))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum calcium oxide silicate (Al2CaO2(SiO4)) is a compound that combines aluminum, calcium, oxygen, and silicon. This compound is part of the broader family of aluminosilicates, which are known for their diverse applications in various fields, including construction, catalysis, and waste management . The unique properties of aluminum calcium oxide silicate make it a valuable material in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum calcium oxide silicate typically involves the reaction of aluminum oxide (Al2O3), calcium oxide (CaO), and silicon dioxide (SiO2) under controlled conditions. One common method is the hydrothermal synthesis, where these precursors are mixed in specific ratios and subjected to high temperatures and pressures in an autoclave . The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the phase and purity of the final product.
Industrial Production Methods: In industrial settings, aluminum calcium oxide silicate can be produced through the aluminothermic reduction process. This involves the reduction of calcium silicate slag using aluminum as a reductant at high temperatures. The process is optimized to enhance the yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Aluminum calcium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of aluminum and calcium, which can exhibit both basic and acidic properties .
Common Reagents and Conditions: Common reagents used in reactions with aluminum calcium oxide silicate include hydrochloric acid (HCl) for leaching processes and other acids or bases depending on the desired reaction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from reactions involving aluminum calcium oxide silicate include various hydrated and anhydrous phases of calcium silicates and aluminates. These products have significant applications in construction materials and catalysis .
Scientific Research Applications
Aluminum calcium oxide silicate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst and adsorbent due to its high surface area and reactivity . In biology and medicine, it is explored for its potential in drug delivery systems and as a component in bioactive materials . Industrially, it is used in the production of advanced ceramics and as a component in building materials .
Mechanism of Action
The mechanism of action of aluminum calcium oxide silicate involves its interaction with various molecular targets and pathways. In catalysis, the compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products . In biological applications, its mechanism involves the controlled release of active agents and interaction with biological tissues .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to aluminum calcium oxide silicate include other aluminosilicates such as aluminum silicate (Al2SiO5), calcium silicate (CaSiO3), and various mixed oxides of aluminum and silicon .
Uniqueness: What sets aluminum calcium oxide silicate apart from other similar compounds is its unique combination of aluminum, calcium, and silicon, which imparts distinct properties such as enhanced thermal stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials .
Conclusion
Aluminum calcium oxide silicate (Al2CaO2(SiO4)) is a versatile compound with significant applications in various fields. Its unique properties and diverse reactions make it a valuable material for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in advanced technologies.
Properties
CAS No. |
12252-33-4 |
|---|---|
Molecular Formula |
Al2CaO6Si |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
dialuminum;calcium;oxygen(2-);silicate |
InChI |
InChI=1S/2Al.Ca.O4Si.2O/c;;;1-5(2,3)4;;/q2*+3;+2;-4;2*-2 |
InChI Key |
CCVRIJFWIPATSB-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



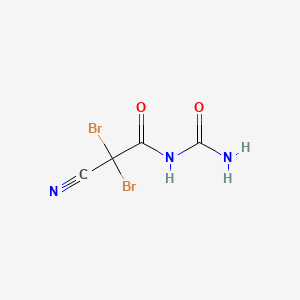
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
